N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
Scientific Research Applications
Biological Activity and Chemical Synthesis
Synthesis and Biological Activity : Sulfonamides, including various hybrids, exhibit a wide range of pharmacological properties such as antibacterial, anti-cancer, anti-neuropathic pain, and more. The design and synthesis of sulfonamide-based hybrids have shown promising results in enhancing biological activity and specificity. Studies on these hybrids have revealed their potential in targeting various biological pathways and disorders, suggesting that compounds like N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide may also possess versatile applications in scientific research and therapeutics (Ghomashi et al., 2022).
Chemical Synthesis Techniques : The development of efficient and novel methods for the synthesis of heterocyclic compounds, including those involving sulfonamide groups, is a critical area of research. Techniques such as one-pot synthesis utilizing dimethyl sulfoxide (DMSO) as a solvent and reactant demonstrate the innovation in chemical synthesis methods. These approaches not only streamline the production of complex molecules but also open avenues for creating a variety of heterocyclic compounds with potential biological activities (Xie et al., 2017).
Potential Applications in Drug Discovery
Antibacterial and Antifungal Properties : The synthesis of novel heterocyclic compounds containing sulfonamido moieties has been explored for their antibacterial properties. Such studies underscore the potential of sulfonamide hybrids in developing new antimicrobial agents, suggesting that this compound could be investigated for similar applications (Azab et al., 2013).
Cytotoxic Activity and Cancer Research : The exploration of carboxamide derivatives of benzo[b][1,6]naphthyridines for cytotoxic activity against various cancer cell lines illustrates the potential of sulfonamide-based compounds in oncological research. This highlights the possibility of utilizing compounds like the one specified for investigating their efficacy in inhibiting cancer cell growth and proliferation (Deady et al., 2003).
Mechanism of Action
Properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-12-9-15(20-21(12)2)5-7-19-26(24,25)16-10-13-3-4-17(23)22-8-6-14(11-16)18(13)22/h9-11,19H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEWOUOHRMWONL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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